molecular formula C14H26N2O B2584107 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol CAS No. 2097928-42-0

2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol

Cat. No. B2584107
CAS RN: 2097928-42-0
M. Wt: 238.375
InChI Key: GVMGTTQVGPMPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol is a synthetic compound with a chemical formula C14H26N2O . This molecule belongs to the class of piperazine derivatives.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O/c13-9-8-11-4-6-12(7-5-11)10-2-1-3-10/h10,13H,1-9H2 . The molecular weight of this compound is 238.3690 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.28 .

Scientific Research Applications

1. Molecular Recognition by NMR and Fluorescence Spectroscopy

In a study by Khanvilkar and Bedekar (2018), optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was used as a chiral solvating agent for molecular recognition of enantiomers of acids. This process was detected by NMR or fluorescence spectroscopy, demonstrating the compound's utility in molecular recognition and quantitative determination in practical applications (Khanvilkar & Bedekar, 2018).

2. Synthesis in Peptide Backbones or Side Chains

Tornøe, Christensen, and Meldal (2002) reported on the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method was compatible with solid-phase peptide synthesis, indicating the potential of this compound in peptide modification and synthesis (Tornøe, Christensen, & Meldal, 2002).

3. Ligands for σ Receptor Binding

Research by Berardi et al. (2004) involved synthesizing 1-cyclohexylpiperazine derivatives related to σ2 receptor ligand and testing them in radioligand binding assays. This study highlighted the compound's relevance in understanding σ receptor binding and potential applications in antineoplastic agents (Berardi et al., 2004).

4. Structure-Intrinsic Activity Relationship Studies

Bojarski et al. (2006) synthesized and evaluated 1-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives for 5-HT(1A) receptors. The study provides insights into the structure-intrinsic activity relationships, important for developing compounds with potential therapeutic applications (Bojarski et al., 2006).

5. Affinity for Serotonin and Dopamine Receptors

Wustrow et al. (1998) discovered that certain cyclohexyl derivatives have receptor binding affinity for D2 and D3 dopamine receptors and serotonin 5-HT1A receptors. This research is significant for the development of new pharmacological agents (Wustrow et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c17-14-7-2-1-6-13(14)16-10-8-15(9-11-16)12-4-3-5-12/h12-14,17H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMGTTQVGPMPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCN(CC2)C3CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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